![molecular formula C13H19NO2S B580687 R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine CAS No. 1207754-84-4](/img/no-structure.png)

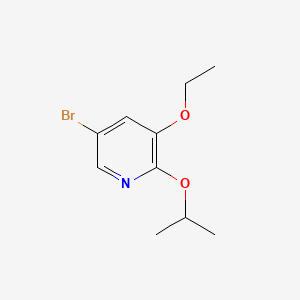

R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

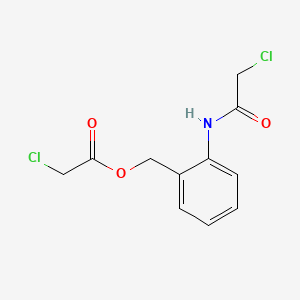

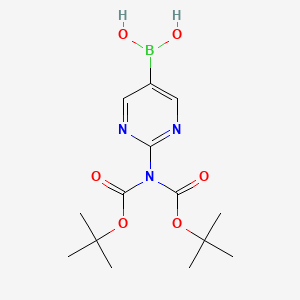

R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine, commonly known as TES-DMA, is a chemical compound that has gained interest in scientific research due to its unique properties. This compound is a versatile reagent that can be used in various chemical reactions, making it a valuable tool in organic synthesis.

作用机制

TES-DMA is a versatile reagent that can function as an electrophile, nucleophile, or radical initiator. Its mechanism of action depends on the reaction conditions and the nature of the reactants. TES-DMA can undergo ring-opening reactions with nucleophiles, such as amines and alcohols, to form a variety of products. It can also act as a radical initiator in the presence of a suitable initiator, leading to the formation of carbon-carbon bonds.

Biochemical and Physiological Effects:

TES-DMA has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-carcinogenic. TES-DMA has been used in the synthesis of compounds that have shown promising biological activities, such as antimicrobial and anticancer properties.

实验室实验的优点和局限性

TES-DMA has several advantages that make it a valuable reagent in organic synthesis. It is easy to handle, stable, and has a long shelf-life. TES-DMA is also a versatile reagent that can be used in various chemical reactions, making it a valuable tool in organic synthesis. However, TES-DMA has some limitations. It is relatively expensive, and its synthesis requires several steps, which can be time-consuming. Additionally, TES-DMA can be sensitive to air and moisture, which can affect its reactivity.

未来方向

TES-DMA has shown promising results in scientific research, and there is a need for further investigation into its potential applications. One future direction is the development of new synthetic routes for TES-DMA that are more efficient and cost-effective. Another direction is the exploration of TES-DMA's potential as a reagent in the synthesis of new compounds with biological activities. Additionally, the use of TES-DMA in the synthesis of radiolabeled compounds for imaging studies is an area that warrants further investigation.

Conclusion:

TES-DMA is a valuable reagent in organic synthesis, and its unique properties have made it a popular choice in scientific research. Its versatility and stability make it a valuable tool in the synthesis of various compounds, including chiral aziridines, beta-lactams, and amino acids. While there is still much to learn about TES-DMA's potential applications, its promising results in scientific research suggest that it will continue to be an important reagent in organic synthesis.

合成方法

TES-DMA can be synthesized through a multistep process involving the reaction of 4-methylbenzenesulfonyl chloride with tert-butyl aziridine-1-carboxylate followed by deprotection with trifluoroacetic acid. The final product is obtained through purification by column chromatography. The synthesis of TES-DMA is a well-established process, and its purity and yield can be optimized through various modifications.

科学研究应用

TES-DMA has been widely used in scientific research as a reagent in organic synthesis. It has been used in the synthesis of various compounds, including chiral aziridines, beta-lactams, and amino acids. TES-DMA has also been utilized in the synthesis of natural products, such as the anticancer agent (-)-huperzine A. Additionally, TES-DMA has been used in the synthesis of radiolabeled compounds for imaging studies.

属性

CAS 编号 |

1207754-84-4 |

|---|---|

产品名称 |

R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine |

分子式 |

C13H19NO2S |

分子量 |

253.36 |

IUPAC 名称 |

(2R)-2-tert-butyl-1-(4-methylphenyl)sulfonylaziridine |

InChI |

InChI=1S/C13H19NO2S/c1-10-5-7-11(8-6-10)17(15,16)14-9-12(14)13(2,3)4/h5-8,12H,9H2,1-4H3/t12-,14?/m0/s1 |

InChI 键 |

NZARMBGWBDHTMI-NBFOIZRFSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(C)(C)C |

同义词 |

R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B580613.png)